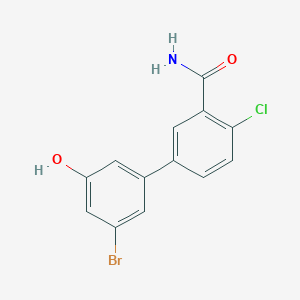
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (3-Br-5-MCPP) is an organic compound belonging to the phenol family. It is a white, crystalline solid with a melting point of 95-98°C and a boiling point of 243-245°C. It is soluble in methanol, ethanol, and ethyl acetate, and insoluble in water. 3-Br-5-MCPP is widely used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking this enzyme, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% may help to reduce inflammation and pain.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its potential use in the treatment of inflammation, cancer, and other diseases. In animal studies, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been shown to reduce inflammation and pain. In vitro studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its availability, ease of synthesis, and low cost. The major limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
Future research on 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% could focus on the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, research could be conducted to further understand its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Synthesis Methods
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenol with bromine in the presence of an acid catalyst. The second step involves the reaction of the brominated product with an amine to form a bromoamide. The third step involves the reaction of the bromoamide with an acid to form the final product.
Scientific Research Applications
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been widely used in the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2). These compounds have been studied for their potential use in the treatment of inflammation, cancer, and other diseases.
properties
IUPAC Name |
methyl 3-(3-bromo-5-hydroxyphenyl)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOFDRSVFHOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686476 |
Source


|
| Record name | Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261977-25-6 |
Source


|
| Record name | Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
